molecular formula C15H10F3N3S B11076839 4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B11076839
M. Wt: 321.3 g/mol
InChI Key: BXCZBPDHCBIHDV-UHFFFAOYSA-N
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Description

    4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine: , also known by its chemical formula , is a heterocyclic organic compound.

  • It contains a thiazole ring (with nitrogen and sulfur atoms) fused to a pyridine ring, along with a trifluoromethyl-substituted phenyl group.
  • The compound’s structure suggests potential biological activity and interesting properties.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the reaction of 2-aminopyridine with 2-(trifluoromethyl)benzaldehyde, followed by cyclization with Lawesson’s reagent to form the thiazole ring.

      Reaction Conditions: These reactions typically occur under inert atmosphere and in suitable solvents (e.g., DMF or DMSO).

      Industrial Production: While no specific industrial-scale production methods are widely reported, research laboratories can synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, coordination chemistry, and potential ligand properties.

      Biology and Medicine: Investigate its biological activity, such as antimicrobial or antitumor effects.

  • Mechanism of Action

      Targets: The compound may interact with specific receptors or enzymes due to its structural features.

      Pathways: Further studies are needed to elucidate the precise mechanisms.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of pyridine, thiazole, and trifluoromethyl groups sets it apart.

      Similar Compounds: Related compounds include other thiazoles, pyridines, and trifluoromethyl-substituted molecules.

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding

    • Liu, W.-T., Hu, J.-S., Yu, M., Xue, J.-P., Liu, Z.-K., Wang, J.-P., & Tao, J. (2022). Synergistic valence tautomerism and fluorescence emission in a two-dimensional coordination polymer. Chemical Communications, 58(100), 15702–15705
    • Structurally Modified [1,2,4]Triazolo[1,5‑a]pyridine Derivatives as Donor-Acceptor Emitters for Organic Light-Emitting Diodes. (2022). ChemistrySelect, 7(18), 4609–4614
    • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydroboration of alkynes. (2019). Chemical Science, 10(27), 6595–6600
    • Highly fluorescent supramolecular gels with chirality transcription and amplification. (2008). ChemComm, (30), 3544–3546
    • Trifluoromethylpyridine: Its chemistry and applications. (2022). Research Outreach

    Properties

    Molecular Formula

    C15H10F3N3S

    Molecular Weight

    321.3 g/mol

    IUPAC Name

    4-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

    InChI

    InChI=1S/C15H10F3N3S/c16-15(17,18)10-5-1-2-6-11(10)20-14-21-13(9-22-14)12-7-3-4-8-19-12/h1-9H,(H,20,21)

    InChI Key

    BXCZBPDHCBIHDV-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=CS2)C3=CC=CC=N3

    Origin of Product

    United States

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